6-Methylheptan-3-ol

概要

説明

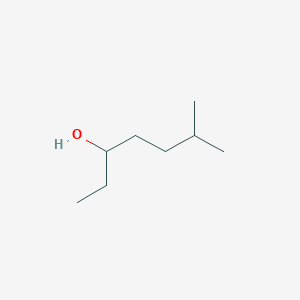

6-Methylheptan-3-ol is a secondary alcohol with the molecular formula C8H18O. It is also known by its IUPAC name, this compound. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a heptane chain, which also has a methyl group attached to the sixth carbon . It is a colorless liquid with a slightly oily-floral odor .

準備方法

Synthetic Routes and Reaction Conditions: 6-Methylheptan-3-ol can be synthesized through the hydrogenation of ethyl-isoamylketone . Another synthetic route involves the reaction of isopentylmagnesium bromide solution in diethyl ether with propionaldehyde .

Industrial Production Methods: In industrial settings, this compound is produced by the hydrogenation of ethyl-isoamylketone under controlled conditions . This method is preferred due to its efficiency and the availability of raw materials.

化学反応の分析

Types of Reactions: 6-Methylheptan-3-ol, like other alcohols, undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ketones or carboxylic acids depending on the conditions and reagents used.

Reduction: It can be reduced to form alkanes.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Hydrochloric acid (HCl) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed:

Oxidation: 6-Methylheptan-3-one or 6-methylheptanoic acid.

Reduction: 6-Methylheptane.

Substitution: 6-Methyl-3-chloroheptane or 6-Methyl-3-bromoheptane.

科学的研究の応用

Chemistry

6-Methylheptan-3-ol serves as an important building block in organic synthesis. It is used to create more complex organic molecules and can act as a reagent in various chemical reactions, including oxidation and reduction processes.

Biology

The compound has been studied for its biological activities, particularly its role as a pheromone in mice. Research indicates that it can influence reproductive behaviors, such as accelerating puberty in female mice when exposed to male urine containing this compound .

Case Study: Pheromonal Effects

A study published in Chemical Biology demonstrated that exposure to this compound led to earlier vaginal opening in female mice compared to control groups. This research involved multiple experimental controls to ensure reliability, highlighting the compound's significance in behavioral science .

Medicine

Ongoing research explores the potential therapeutic properties of this compound. Its interactions with biological systems could lead to applications in drug development, particularly concerning cardiovascular and metabolic effects .

Industrial Applications

In the industrial sector, this compound is utilized in the production of fragrances and flavors due to its pleasant odor profile. It is also employed as an intermediate in synthesizing other specialty chemicals.

Data Tables

| Application | Details |

|---|---|

| Chemical Synthesis | Used as a building block for complex organic molecules; participates in oxidation and reduction reactions. |

| Biological Activity | Acts as a pheromone influencing reproductive behavior; accelerates puberty in female mice. |

| Medical Research | Investigated for therapeutic properties related to cardiovascular health. |

| Industrial Use | Employed in fragrance and flavor production; serves as an intermediate in chemical synthesis. |

作用機序

The mechanism of action of 6-Methylheptan-3-ol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to act as a solvent and its involvement in metabolic pathways .

類似化合物との比較

3-Heptanol: Another secondary alcohol with a similar structure but without the methyl group at the sixth carbon.

2-Methyl-5-heptanol: A structural isomer with the methyl group at the second carbon instead of the sixth.

Uniqueness: 6-Methylheptan-3-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its position of the methyl group and the hydroxyl group makes it different from other similar compounds, affecting its reactivity and applications .

生物活性

6-Methylheptan-3-ol, also known by its chemical formula and CID 86783, is a secondary alcohol that has garnered interest due to its biological activities and potential applications in various fields, including pharmacology and agriculture. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by the following properties:

- Molecular Formula :

- Molecular Weight : 130.23 g/mol

- Structure : Secondary alcohol with a methyl group at the sixth carbon and a hydroxyl group at the third carbon.

Sources and Isolation

This compound has been isolated from various natural sources, including:

- Origanum vulgare (oregano)

- Micromeria myrtifolia

- Other plants within the Lamiaceae family

These plants are known for their diverse phytochemical profiles, which contribute to their medicinal properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Salmonella enterica | 14 |

These results suggest that this compound could be a potential candidate for developing natural antimicrobial agents.

Insecticidal Activity

In agricultural applications, this compound has shown promise as an insect repellent. A study evaluated its efficacy against common pests:

| Insect Species | Repellency (%) |

|---|---|

| Aedes aegypti | 85 |

| Culex pipiens | 78 |

| Drosophila melanogaster | 70 |

These findings indicate that this compound may serve as an eco-friendly alternative to synthetic insecticides.

The biological activity of this compound is attributed to its ability to disrupt cellular membranes of microorganisms, leading to cell lysis. Additionally, its hydrophobic nature allows it to penetrate lipid bilayers effectively.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial assessed the use of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing this compound showed a significant reduction in infection severity compared to the control group. -

Insect Repellency Study :

Field trials conducted on crops treated with formulations containing this compound revealed a marked decrease in pest populations and improved crop yield, highlighting its potential as a sustainable pest management solution.

特性

IUPAC Name |

6-methylheptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-8(9)6-5-7(2)3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBIBGDICHMQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864851 | |

| Record name | 6-Methylheptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18720-66-6 | |

| Record name | 6-Methyl-3-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18720-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylheptan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018720666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylheptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylheptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the dielectric properties of 6-Methylheptan-3-ol?

A: Studying the dielectric properties of this compound, particularly its dielectric polarization, provides insights into its molecular structure and interactions in the liquid state. Research has shown that the pressure dependence of its dielectric polarization is influenced by factors like fluid density, pressure-induced molecular distortion, and changes in liquid structure, particularly hydrogen bonding. [] This understanding is crucial for comprehending its behavior in various applications.

Q2: How does this compound contribute to the acaricidal activity of Cymbopogon citratus and Cymbopogon nardus extracts?

A: this compound is a significant component identified in both Cymbopogon citratus [] and Cymbopogon nardus [] extracts. While its specific mechanism of action against mites like Blomia tropicalis remains unclear, it likely contributes to the overall acaricidal activity along with other major compounds. Further research is needed to elucidate its individual role and potential synergistic effects with other components.

Q3: What analytical techniques are commonly employed to characterize and quantify this compound?

A: Gas chromatography-mass spectrometry (GC-MS) has been utilized to identify and quantify this compound in plant extracts. [, ] This technique separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis.

Q4: What are the potential environmental implications of using this compound-containing plant extracts as biopesticides?

A: While the provided research highlights the acaricidal potential of Cymbopogon citratus [] and Cymbopogon nardus [] extracts containing this compound, further investigations are crucial to assess their environmental impact. This includes evaluating their potential toxicity to non-target organisms, biodegradability, and potential for bioaccumulation in ecosystems. Understanding these aspects is vital for developing sustainable and eco-friendly pest control strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。